3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline
Description
Properties
IUPAC Name |
(3-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBKOSYSFCXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-5-Amino Aromatic Intermediates
Based on patent CN101168510A, a related compound, 3-bromo-5-trifluoromethylaniline, is prepared industrially by:
- Starting from 4-bromo-2-trifluorotoluidine.
- Sequential reactions including acetylation (to protect amino group), nitration, deacetylation, deamination, and reduction steps.
- This multistep process yields the brominated aniline intermediate with good industrial feasibility and overall yield (~43%).
Though this patent focuses on trifluoromethyl derivatives, the methodology is adaptable for preparing 3-bromo-5-substituted anilines, where the amino group is protected during electrophilic substitution and deprotected later.
Introduction of Pyrrolidin-1-ylcarbonyl Group
The pyrrolidinylcarbonyl group is typically introduced through amide bond formation between the aromatic amine and a suitable pyrrolidine-containing acylating agent (e.g., pyrrolidine carboxylic acid derivatives or acid chlorides).
- A common method involves reacting the 3-bromo-5-amino aromatic intermediate with pyrrolidine-1-carbonyl chloride or via carbodiimide-mediated coupling with pyrrolidine carboxylic acid.
- This step requires careful control of conditions to avoid bromine displacement or amino group overreaction.
Alternative Route: Direct Substitution on Pyrrolidine-Containing Aromatic Rings
From related literature, 3-bromo-5-(1-pyrrolidinyl)pyridine is synthesized by nucleophilic substitution of 3,5-dibromopyridine with pyrrolidine under microwave irradiation at 100 °C for 16 hours, yielding 73.6% product after chromatographic purification. This demonstrates the feasibility of introducing pyrrolidine moieties onto brominated aromatic rings by nucleophilic aromatic substitution under controlled conditions.
Though this example uses a pyridine ring, it suggests that similar nucleophilic substitution or acylation strategies can be applied to aniline derivatives.
Detailed Preparation Methodology for 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline
Stepwise Synthetic Scheme
Research Findings and Data
- The acetylation step is critical to protect the amino group during nitration and bromination, achieving high yield and purity (98% yield, 99.6% purity).
- Nitration under controlled temperature (below 20 °C) prevents side reactions and ensures selective substitution.
- Deacetylation and reduction steps efficiently regenerate the amino group with minimal by-products.
- Amide bond formation with pyrrolidine derivatives is a standard reaction in fine chemical synthesis, often performed under mild conditions to preserve sensitive substituents.
- Microwave-assisted nucleophilic substitution of brominated aromatics with pyrrolidine offers an alternative, efficient route for introducing pyrrolidinyl substituents.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield/Remarks |
|---|---|---|---|---|
| Acetylation | Acetic acid + Acetic anhydride | 50-60 °C | Until completion | 98% yield, 99.6% purity |
| Nitration | H2SO4 + HNO3 | < 20 °C | 30 min | Controlled to avoid side reactions |
| Deacetylation | 30% HCl, reflux | Reflux | Until complete | Complete hydrolysis confirmed |
| Reduction | Fe powder + Glacial acetic acid | Reflux (90-95 °C) | 30 min | Efficient nitro reduction |
| Amide Formation | Pyrrolidine-1-carbonyl chloride + base (e.g., triethylamine) | 0-25 °C | Few hours | Standard amide coupling |
| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | Dependent on scale and purity |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline as a lead compound in the development of anticancer agents. Its structure allows for modification to enhance biological activity against various cancer cell lines. Research has shown that derivatives of this compound exhibit selective cytotoxicity, making them promising candidates for further development.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells, which is a critical area of study for developing targeted therapies.
Neuropharmacology
Potential as a Neuroprotective Agent
Studies have indicated that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis of Novel Compounds
Building Block for Drug Development
this compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions, which can lead to the formation of novel drug candidates with enhanced therapeutic profiles.
Table 1: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Suzuki Coupling | Coupling with boronic acids | 75 |
| Sonogashira Reaction | Formation of alkyne derivatives | 80 |
| Nucleophilic Substitution | Introduction of diverse functional groups | 70 |
Material Science
Applications in Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties, such as increased thermal stability and enhanced mechanical strength. The compound can act as a cross-linking agent or a modifier in polymer formulations.
Case Studies
Case Study 1: Anticancer Activity
In a recent study, derivatives of this compound were tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of compounds related to this compound found that they significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests a potential therapeutic role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline with four structural analogs:
Research Findings and Functional Insights
Halogen Effects :
- Bromine in the target compound increases steric bulk and polarizability compared to chlorine in its analog (C₁₁H₁₃ClN₂O). This may slow nucleophilic substitution reactions but enhance binding to aromatic receptors .
- Fluorine in 3-Bromo-5-fluoroaniline (C₆H₅BrFN) introduces strong electron-withdrawing effects, altering reactivity in coupling reactions .
Carbonyl Group Influence: The pyrrolidine carbonyl group in the target compound and its chloro analog (C₁₁H₁₃ClN₂O) improves solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) compared to non-carbonyl derivatives like 4-Bromo-2-(pyrrolidin-1-yl)aniline .
Synthetic Utility :
- The target compound’s bromine and carbonyl groups make it a versatile intermediate for Suzuki-Miyaura cross-coupling and amidation reactions, whereas 3-Bromo-5-fluoroaniline is more suited for electrophilic substitutions .
Biological Activity
3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline is an organic compound classified as an aromatic amine, featuring a bromine atom at the third position and a pyrrolidine carbonyl group at the fifth position on the aniline ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves bromination of an aniline precursor, followed by the introduction of the pyrrolidine carbonyl group. The common methods include using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Bromine/NBS | Controlled temperature |
| 2 | Carbonyl Introduction | Pyrrolidine derivative | Standard reaction conditions |
Anti-inflammatory Effects
Research has indicated that compounds related to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib. For instance, certain pyrimidine derivatives showed IC50 values around , indicating potent anti-inflammatory effects .
Antimicrobial Activity
The biological activity of related compounds has also been explored in terms of antimicrobial efficacy. Studies have reported that pyridine compounds, which share structural similarities with this compound, exhibit moderate antimicrobial activity against various bacterial strains such as Escherichia coli and Salmonella typhi. . Although specific data on the antimicrobial effects of this compound is limited, its structural relatives suggest potential in this area.
The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets, including enzymes and receptors. For instance, it may modulate signaling pathways by inhibiting or activating proteins involved in inflammatory responses or microbial resistance .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds structurally similar to this compound:
- Anti-inflammatory Studies : A study demonstrated that certain derivatives exhibited significant inhibition of iNOS and COX-2 mRNA expressions, with enhanced effects compared to indomethacin .
- Antimicrobial Research : Research on pyridine derivatives indicated moderate activity against various pathogens, suggesting potential applications in treating infections .
- Pharmacological Applications : The compound has been explored as a building block for synthesizing more complex pharmaceutical agents due to its structural versatility and potential therapeutic effects .
Q & A
Q. What are the common synthetic routes for 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline?
A typical synthesis involves coupling a brominated nitroaniline precursor with pyrrolidine via nucleophilic substitution. For example, 5-chloro-2-nitroaniline derivatives react with pyrrolidine under reflux in anhydrous solvents (e.g., DMF or THF) to form intermediates, followed by reduction of the nitro group to an amine . Alternative routes may employ palladium-catalyzed cross-coupling to introduce the pyrrolidine moiety, though this requires optimization of catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to mitigate competing side reactions .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the pyrrolidine ring (δ ~2.8–3.5 ppm for N-CH₂ protons) and the aniline group (δ ~5.5–6.5 ppm for NH₂). F NMR may be used if fluorinated analogs are synthesized .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 296.02 for C₁₁H₁₂BrN₂O) and purity (>95% by UV detection) .
- Elemental Analysis : Validates empirical formula (e.g., C: 44.77%, H: 4.10%, N: 9.50%) .
Q. What are the best practices for handling and storing this compound?
Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Use desiccants to minimize moisture absorption, as hygroscopicity can alter reactivity. Handle in a fume hood with PPE (gloves, lab coat) due to potential amine toxicity .
Advanced Research Questions
Q. How can impurities in this compound be analyzed and quantified?
Impurity profiling requires UHPLC with diode-array detection (DAD) for preliminary separation, followed by LC-SPE/NMR for structural elucidation. Relative retention times (RRT) of impurities (e.g., RRT 0.8–1.2 vs. the main peak) help identify byproducts like unreacted bromoaniline or hydrolyzed pyrrolidine derivatives. Quantitation is achieved via calibration curves using spiked standards .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at the 3-position activates the aromatic ring for electrophilic substitution but also serves as a leaving group in Pd-mediated couplings (e.g., Suzuki-Miyaura). Comparative studies with non-brominated analogs show slower reaction kinetics due to steric hindrance, requiring optimized conditions (e.g., higher temperatures or microwave irradiation) .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Intermediate Purification : Use flash chromatography (e.g., heptane:EtOAc gradients) to isolate nitro-intermediates before reduction .
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for coupling steps to minimize dehalogenation side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of brominated intermediates, improving reaction homogeneity .
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
Replace the pyrrolidine group with other amines (e.g., piperidine or morpholine) to evaluate ring size effects on bioactivity. Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to modulate electronic properties and binding affinity. SAR data can be validated via computational docking (e.g., AutoDock Vina) against target proteins like Keap1 .
Q. What role does this compound play as an intermediate in drug development?
It serves as a precursor for Keap1 inhibitors, where the bromine atom is replaced with sulfonamide or boronate groups via nucleophilic substitution. For example, reaction with benzenesulfonyl chloride yields N-(3-bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide, a potent Keap1 binder (IC₅₀ < 100 nM) .
Methodological Notes
- Contradictions in Data : Some synthetic routes report conflicting yields (26% vs. 60%) due to variations in nitro-group reduction efficiency. Reductive methods (e.g., H₂/Pd-C vs. NaBH₄) should be compared systematically .
- Advanced Characterization : For unstable intermediates, use inline IR spectroscopy to monitor reaction progress and identify transient species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
